3-(2-(Isopropylthio)ethyl)pyrrolidine
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Overview
Description
3-(2-(Isopropylthio)ethyl)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their biological activity and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Isopropylthio)ethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-(isopropylthio)ethylamine with pyrrolidine under appropriate conditions. This reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of pyrrolidines often involves the use of continuous flow reactors to ensure high yield and purity. The reaction is carried out in the liquid phase, and the use of catalysts such as rhodium or iridium complexes can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Isopropylthio)ethyl)pyrrolidine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
3-(2-(Isopropylthio)ethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interaction with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-(Isopropylthio)ethyl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
Prolinol: A derivative of pyrrolidine with significant biological activity.
Uniqueness
3-(2-(Isopropylthio)ethyl)pyrrolidine is unique due to the presence of the isopropylthio group, which can impart distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C9H19NS |
---|---|
Molecular Weight |
173.32 g/mol |
IUPAC Name |
3-(2-propan-2-ylsulfanylethyl)pyrrolidine |
InChI |
InChI=1S/C9H19NS/c1-8(2)11-6-4-9-3-5-10-7-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
MFZQOVCJBMYYPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCC1CCNC1 |
Origin of Product |
United States |
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